4-Methyl-beta-styrylboronic acid pinacol ester

Catalog No.
S1523334
CAS No.
149777-84-4
M.F
C15H21BO2
M. Wt
244.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-beta-styrylboronic acid pinacol ester

CAS Number

149777-84-4

Product Name

4-Methyl-beta-styrylboronic acid pinacol ester

IUPAC Name

4,4,5,5-tetramethyl-2-[2-(4-methylphenyl)ethenyl]-1,3,2-dioxaborolane

Molecular Formula

C15H21BO2

Molecular Weight

244.14 g/mol

InChI

InChI=1S/C15H21BO2/c1-12-6-8-13(9-7-12)10-11-16-17-14(2,3)15(4,5)18-16/h6-11H,1-5H3

InChI Key

HHBWKASJNTZJLB-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)C

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)C

4-Methyl-beta-styrylboronic acid pinacol ester (also known as (4-Methylcinnamyl)boronic acid pinacol ester) is an organic compound belonging to the class of arylboronic acids. It is a white crystalline solid commonly used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions []. These reactions are powerful tools for constructing carbon-carbon bonds between aryl or vinyl groups and a variety of other organic moieties [].


Molecular Structure Analysis

The molecule consists of several key features:

  • Aromatic ring: A benzene ring with a methyl group attached at the 4th position (beta position) contributes aromatic character and slight electron-donating properties due to the methyl group [].
  • Vinyl group: A double bond between the beta carbon of the aromatic ring and a methylene (CH2) group creates a vinyl moiety. This unsaturated group plays a crucial role in Suzuki-Miyaura coupling reactions [].
  • Boronic acid pinacol ester: A boron atom (B) bonded to a hydroxyl group (OH) and a pinacol group (C(CH3)2OH)2. The pinacol ester acts as a protecting group for the boronic acid, making it more stable and easier to handle during synthesis [].

Chemical Reactions Analysis

The primary application of 4-Methyl-beta-styrylboronic acid pinacol ester is in Suzuki-Miyaura coupling reactions. These reactions involve the palladium-catalyzed coupling of the vinyl boronate with a variety of organic electrophiles, such as aryl halides, triflates, and alkyl esters. The general reaction scheme is shown below []:

R-X + R’–B(OH)2 → R–R’ + BX(OH)

where:

  • R: Aryl or vinyl group
  • R’: Electrophilic coupling partner (aryl halide, triflate, etc.)
  • X: Leaving group (Cl, Br, I, OTf, etc.)

A representative example of a Suzuki-Miyaura coupling reaction using 4-Methyl-beta-styrylboronic acid pinacol ester is shown below []:

(4-CH3C6H4)CH=CHB(OH)2 + PhBr → (4-CH3C6H4)CH=CHPh + NaB(OH)2

In this reaction, the vinyl boronate couples with bromobenzene (PhBr) to form a stilbene derivative ((4-CH3C6H4)CH=CHPh) in the presence of a palladium catalyst and sodium borohydride (NaBH4).


Physical And Chemical Properties Analysis

Limited data exists on the specific physical and chemical properties of 4-Methyl-beta-styrylboronic acid pinacol ester. However, based on similar compounds, it is expected to be a white crystalline solid with low solubility in water and high solubility in organic solvents like dichloromethane, dimethylformamide (DMF), and tetrahydrofuran (THF) [].

Synthesis of Organic Compounds:

4-Methyl-beta-styrylboronic acid pinacol ester is a valuable building block in organic synthesis, particularly for the construction of complex organic molecules containing a styrene moiety. Its reactivity as a boronate ester allows it to participate in various coupling reactions, such as Suzuki-Miyaura couplings and Negishi couplings, to form carbon-carbon bonds. These reactions are widely used in the synthesis of pharmaceuticals, natural products, and functional materials [, ].

Biological Applications:

Research suggests that 4-Methyl-beta-styrylboronic acid pinacol ester may possess biological activities. Studies have shown potential anti-cancer properties, with the compound exhibiting cytotoxicity against various cancer cell lines []. However, further research is necessary to elucidate its mechanism of action and potential therapeutic applications.

  • Suzuki Coupling Reaction: This compound is widely used as a reagent in Suzuki coupling reactions, where it reacts with aryl halides to form biaryl compounds. The reaction typically occurs in the presence of a palladium catalyst and a base, facilitating the formation of carbon-carbon bonds.
  • Cross-Coupling Reactions: Beyond Suzuki reactions, this compound can also be involved in other cross-coupling processes that utilize boronic acids, including Stille and Negishi coupling reactions.
  • Hydrolysis: Under acidic or basic conditions, the pinacol ester can undergo hydrolysis to regenerate the corresponding boronic acid, which can then participate in further reactions .

While specific biological activities of 4-Methyl-beta-styrylboronic acid pinacol ester are not extensively documented, boronic acids in general exhibit notable biological properties. They can interact with various biomolecules due to their ability to form reversible covalent bonds with diols, which can influence biological pathways. Some studies suggest potential applications in drug discovery and development due to their ability to modulate enzyme activity and cellular processes .

The synthesis of 4-Methyl-beta-styrylboronic acid pinacol ester typically involves the following methods:

  • Borylation of Styrene Derivatives: The compound can be synthesized through the borylation of 4-methylstyrene using boron reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.
  • Pinacol Ester Formation: Following borylation, the resulting boronic acid can be reacted with pinacol under acidic conditions to yield the pinacol ester.
  • Alternative Methods: Other synthetic routes may involve direct coupling reactions or modifications of existing boronic esters to introduce the methyl group at the para position of the styryl moiety .

4-Methyl-beta-styrylboronic acid pinacol ester finds several applications in various fields:

  • Organic Synthesis: It is primarily used as a reagent for constructing complex organic molecules through carbon-carbon bond formation.
  • Material Science: The compound may be utilized in developing new materials, particularly those requiring precise molecular architectures.
  • Pharmaceutical Development: Its ability to facilitate key reactions makes it valuable in synthesizing pharmaceutical intermediates and active compounds .

Interaction studies involving 4-Methyl-beta-styrylboronic acid pinacol ester often focus on its reactivity with biological molecules. For instance, research has shown that boronic acids can bind selectively to certain glycoproteins and enzymes that contain diol functionalities. This property is exploited for developing sensors and probes for detecting biomolecules or for therapeutic applications targeting specific pathways .

Several compounds share structural similarities with 4-Methyl-beta-styrylboronic acid pinacol ester. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Methylphenylboronic acidC7H9BO2Lacks the pinacol ester group; simpler structure
4-Bromostyreneboronic acidC8H8BBrO2Contains a bromine substituent; used in similar reactions
Pinacolyl boronateC10H17BO3Different alkyl group; used for similar coupling reactions

Uniqueness of 4-Methyl-beta-styrylboronic Acid Pinacol Ester

What sets 4-Methyl-beta-styrylboronic acid pinacol ester apart from these similar compounds is its specific combination of structural features that enhance its reactivity and stability in Suzuki coupling reactions. The presence of both the methyl group and the pinacol ester contributes to its unique reactivity profile, making it particularly effective for synthesizing complex organic structures without significant by-product formation .

Hydrogen Bond Acceptor Count

2

Exact Mass

244.1634601 g/mol

Monoisotopic Mass

244.1634601 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-15-2023

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